1-Cyclohexyl-3,5-dimethylbenzene
Description
1-Cyclohexyl-3,5-dimethylbenzene is a substituted aromatic compound featuring a benzene ring with two methyl groups at the 3- and 5-positions and a cyclohexyl group at the 1-position. Its molecular formula is C₁₄H₂₀, with a molecular weight of 188.31 g/mol.
Properties
IUPAC Name |
1-cyclohexyl-3,5-dimethylbenzene | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20/c1-11-8-12(2)10-14(9-11)13-6-4-3-5-7-13/h8-10,13H,3-7H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AFMYOMGTQLXRNO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C2CCCCC2)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20 | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70497781 | |
| Record name | 1-Cyclohexyl-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.31 g/mol | |
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
32406-09-0 | |
| Record name | 1-Cyclohexyl-3,5-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70497781 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
1-Cyclohexyl-3,5-dimethylbenzene can be synthesized through several methods. One common approach involves the Friedel-Crafts alkylation of 3,5-dimethylbenzene with cyclohexyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction typically occurs under anhydrous conditions and requires careful control of temperature and reaction time to achieve high yields.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of zeolite catalysts can enhance the selectivity and yield of the desired product. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-Cyclohexyl-3,5-dimethylbenzene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromic acid to form corresponding carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst to yield cyclohexyl-3,5-dimethylcyclohexane.
Substitution: Electrophilic aromatic substitution reactions, such as nitration and halogenation, can occur at the benzene ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution under acidic conditions.
Reduction: Hydrogen gas with palladium on carbon catalyst.
Substitution: Nitration using a mixture of concentrated nitric and sulfuric acids; halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products Formed
Oxidation: Cyclohexyl-3,5-dimethylbenzoic acid.
Reduction: Cyclohexyl-3,5-dimethylcyclohexane.
Substitution: 1-Cyclohexyl-3,5-dimethyl-2-nitrobenzene (nitration product), 1-Cyclohexyl-3,5-dimethyl-2-bromobenzene (bromination product).
Scientific Research Applications
1-Cyclohexyl-3,5-dimethylbenzene has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a model compound in studies of aromatic substitution reactions.
Biology: Investigated for its potential biological activity and interactions with biological macromolecules.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the manufacture of polymers and resins.
Mechanism of Action
The mechanism of action of 1-cyclohexyl-3,5-dimethylbenzene involves its interaction with specific molecular targets and pathways. In electrophilic aromatic substitution reactions, the compound’s benzene ring acts as a nucleophile, attacking electrophiles to form intermediates that eventually yield substituted products. The cyclohexyl group can influence the reactivity and orientation of these reactions due to its steric and electronic effects.
Comparison with Similar Compounds
Substituent Effects on Physical Properties
The physical properties of substituted benzenes are strongly influenced by the nature and position of substituents. Below is a comparative analysis of key compounds:
Key Observations :
- Hydrophobicity: Cyclohexyl and tert-butyl substituents increase hydrophobicity, making these compounds suitable for non-polar solvent applications .
Reactivity in Cross-Coupling Reactions
Substituents on the benzene ring critically influence reactivity in catalytic reactions:
- 1-Iodo-3,5-dimethylbenzene demonstrated 71% yield in NiBr₂-catalyzed cross-coupling with dibutyl sulfane under optimized conditions . Comparable data for this compound is unavailable, but its bulkier cyclohexyl group may lower reactivity due to steric constraints.
- Chloro substituents typically require harsher conditions than iodo analogs.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
